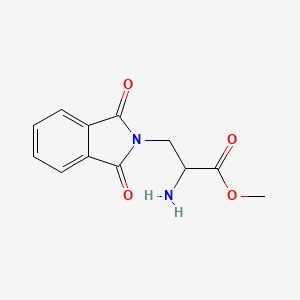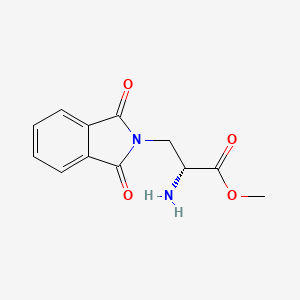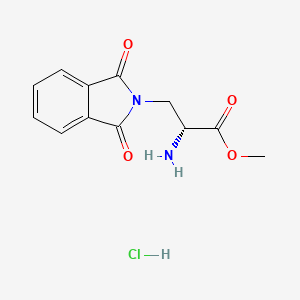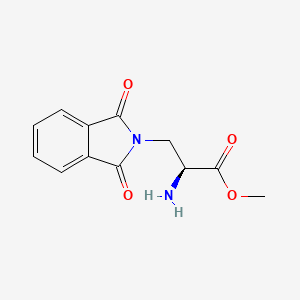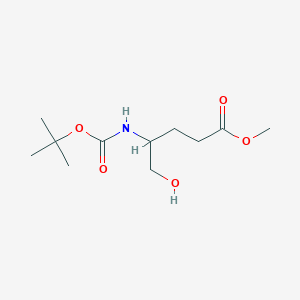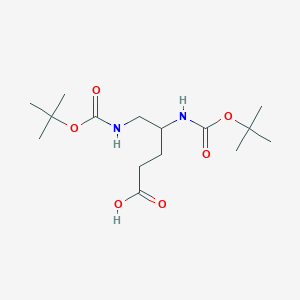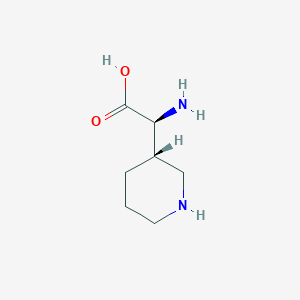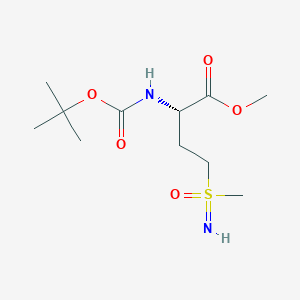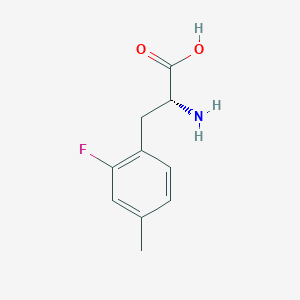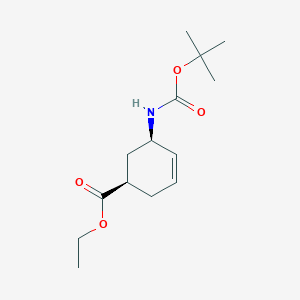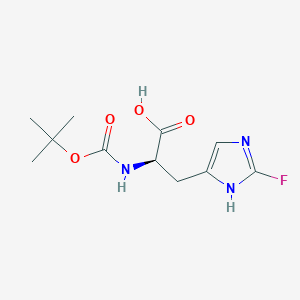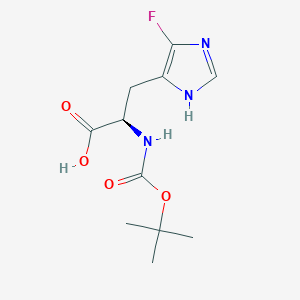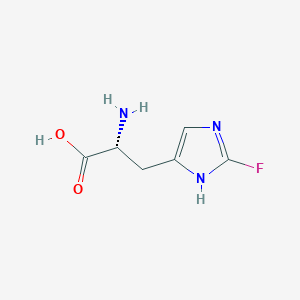
(R)-2-Fluoro-histidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
®-2-Fluoro-histidine is a fluorinated analog of the amino acid histidine. It is characterized by the substitution of a hydrogen atom with a fluorine atom at the second position of the imidazole ring. This modification imparts unique chemical and biological properties to the compound, making it a subject of interest in various scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of ®-2-Fluoro-histidine typically involves the fluorination of histidine derivatives. One common method is the electrophilic fluorination of protected histidine using reagents such as N-fluorobenzenesulfonimide (NFSI) under mild conditions. The reaction is usually carried out in an organic solvent like dichloromethane at low temperatures to ensure selectivity and yield.
Industrial Production Methods: Industrial production of ®-2-Fluoro-histidine may involve large-scale fluorination processes using similar reagents but optimized for higher efficiency and cost-effectiveness. The use of continuous flow reactors and advanced purification techniques can enhance the scalability of the production process.
Chemical Reactions Analysis
Types of Reactions: ®-2-Fluoro-histidine undergoes various chemical reactions, including:
Oxidation: The imidazole ring can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: The compound can be reduced using reducing agents such as sodium borohydride.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide in aqueous solution at room temperature.
Reduction: Sodium borohydride in methanol at low temperatures.
Substitution: Nucleophiles like amines or thiols in polar solvents under mild conditions.
Major Products Formed:
Oxidation: Oxidized derivatives of the imidazole ring.
Reduction: Reduced forms of the imidazole ring.
Substitution: Substituted histidine derivatives with various functional groups.
Scientific Research Applications
®-2-Fluoro-histidine has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of fluorinated peptides and proteins.
Biology: Employed in studies of enzyme mechanisms and protein-ligand interactions due to its ability to mimic natural histidine.
Medicine: Investigated for its potential as a diagnostic tool in positron emission tomography (PET) imaging.
Industry: Utilized in the development of novel materials with unique properties due to the presence of fluorine.
Mechanism of Action
The mechanism of action of ®-2-Fluoro-histidine involves its incorporation into proteins and peptides, where it can influence the structure and function of the biomolecules. The fluorine atom can form strong hydrogen bonds and alter the electronic properties of the imidazole ring, affecting enzyme activity and protein stability. Molecular targets include enzymes that utilize histidine as a catalytic residue, and pathways involving histidine metabolism.
Comparison with Similar Compounds
Histidine: The natural amino acid without fluorine substitution.
2-Fluoro-tryptophan: Another fluorinated amino acid with a similar structure.
Fluorinated tyrosine derivatives: Compounds with fluorine substitution on the aromatic ring.
Uniqueness of ®-2-Fluoro-histidine:
Fluorine Substitution: The presence of fluorine at the second position of the imidazole ring imparts unique electronic and steric properties.
Biological Mimicry: It closely mimics natural histidine, making it valuable in biological studies.
Versatility: Its ability to undergo various chemical reactions and form stable derivatives enhances its utility in research and industrial applications.
Properties
IUPAC Name |
(2R)-2-amino-3-(2-fluoro-1H-imidazol-5-yl)propanoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8FN3O2/c7-6-9-2-3(10-6)1-4(8)5(11)12/h2,4H,1,8H2,(H,9,10)(H,11,12)/t4-/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OYHWICVZBUWSBK-SCSAIBSYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(NC(=N1)F)CC(C(=O)O)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=C(NC(=N1)F)C[C@H](C(=O)O)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8FN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
173.15 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
